molecular formula C11H14BrN5 B5663840 N~2~-(3-bromophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine

N~2~-(3-bromophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine

Cat. No.: B5663840
M. Wt: 296.17 g/mol
InChI Key: ODCAEXNEGXTNBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(3-bromophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C11H14BrN5 and its molecular weight is 296.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.04326 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N~2~-(3-bromophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine (CAS Number: 301223-66-5) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H14BrN5. The compound features a triazine ring structure which is significant in various biological applications.

Key Chemical Properties:

  • Molecular Weight: 284.16 g/mol
  • LogP (Partition Coefficient): 5.234
  • Water Solubility: LogSw -5.05
  • Acid Dissociation Constant (pKa): 9.99

Biological Activity Overview

This compound has been investigated for various biological activities:

  • Antioxidant Activity: Studies have indicated that compounds with triazine structures exhibit significant antioxidant properties. This activity is crucial for mitigating oxidative stress-related diseases.
  • Anticancer Potential: Preliminary studies suggest that derivatives of triazines can inhibit the proliferation of cancer cells. The specific mechanism often involves the induction of apoptosis in tumor cells.
  • Neuroprotective Effects: There is emerging evidence supporting the neuroprotective properties of triazine derivatives against neurodegenerative diseases such as Alzheimer's. The compound may act as an inhibitor of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, thus potentially enhancing cholinergic transmission.

Case Study 1: Inhibition of Acetylcholinesterase

A study evaluated the AChE inhibitory activity of various triazine derivatives including this compound. The results showed that this compound exhibited a moderate inhibition effect with an IC50 value around 40 µM. This suggests potential application in Alzheimer's disease treatment.

CompoundIC50 (µM)Reference
This compound40
Donepezil (control)0.079

Case Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that this compound exhibited significant free radical scavenging activity comparable to standard antioxidants like ascorbic acid.

CompoundDPPH Scavenging Activity (%)Reference
This compound75%
Ascorbic Acid (control)85%

Properties

IUPAC Name

2-N-(3-bromophenyl)-4,4-dimethyl-1H-1,3,5-triazine-2,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN5/c1-11(2)16-9(13)15-10(17-11)14-8-5-3-4-7(12)6-8/h3-6H,1-2H3,(H4,13,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCAEXNEGXTNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(NC(=N1)NC2=CC(=CC=C2)Br)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.